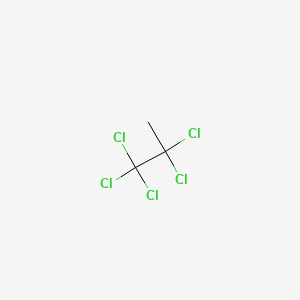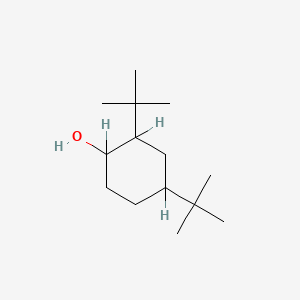
1,1,1,2,2-Pentachloropropane
概要
説明
Molecular Structure Analysis
The molecular formula of 1,1,1,2,2-Pentachloropropane is C3H3Cl5 . The average mass is 216.321 Da and the monoisotopic mass is 213.867737 Da .Physical and Chemical Properties Analysis
The molecular formula of this compound is C3H3Cl5 . The average mass is 216.321 Da and the monoisotopic mass is 213.867737 Da .科学的研究の応用
Synthesis Applications
1,1,1,2,2-Pentachloropropane plays a significant role in the field of chemical synthesis. Research has shown its utility in radical addition reactions, such as the preparation of 1,1,1,3,3-pentachloropropane through the reaction between carbon tetrachloride and vinyl chloride. Different catalysts, like Cu2Cl2 and triethaolamine, have been utilized to enhance product yield effectively (Jian, 2007). Similarly, iron powder and tributyl phosphate have been used as catalysts in the synthesis of 1,1,1,3,3-pentachloropropane, with high yields and purity being achieved (Xu Xiao-ta, 2013). These studies illustrate the compound's relevance in creating specific chlorinated hydrocarbons.
Isotope Fractionation Studies
This compound has also been instrumental in isotope fractionation studies. For instance, research on 1,2-dichloropropane (a related compound) involving Dehalococcoides populations revealed insights into the fate of chlorinated hydrocarbons in subsurface systems. This study employed compound-specific stable carbon isotope analysis to understand the biotic and abiotic transformation processes of these compounds (Fletcher et al., 2009).
Environmental Chemistry
In the realm of environmental chemistry, this compound and related compounds have been studied for their behavior in various environments. For example, the kinetic study of 1,1,1,3,3-pentachloropropane's synthesis, using iron powder and dibutyl phosphate, provided insights into the reaction mechanisms and conditions optimal for industrial applications. Such studies are crucial for understanding and mitigating environmental impacts of industrial processes involving chlorinated hydrocarbons (Xu Xiao-ta, 2014).
Safety and Hazards
1,1,1,2,2-Pentachloropropane is harmful if swallowed and may cause respiratory irritation . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .
将来の方向性
特性
IUPAC Name |
1,1,1,2,2-pentachloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl5/c1-2(4,5)3(6,7)8/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCVHAQNWWBTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204164 | |
| Record name | Propane, pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55632-13-8 | |
| Record name | Propane, pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055632138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-](/img/structure/B3053652.png)



![4H-Furo[3,2-b]indole](/img/structure/B3053659.png)
